![molecular formula C8H13NO2 B13075069 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)bicyclo[310]hexane-6-carboxylicacid is a bicyclic compound characterized by a unique structure that includes a bicyclo[310]hexane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the gram-scale cyclopropanation of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
化学反応の分析
Types of Reactions
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is often used in drug design.
Bicyclo[3.1.0]hexane: Another structurally related compound used in the synthesis of bioactive molecules.
Uniqueness
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. Its aminomethyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
3-(aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-3-4-1-5-6(2-4)7(5)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChIキー |
XYPJBRPICZDDNO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2C1C2C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


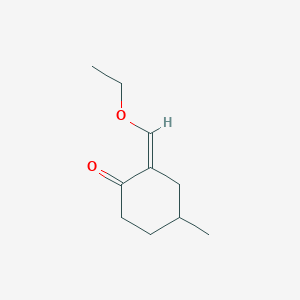
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)


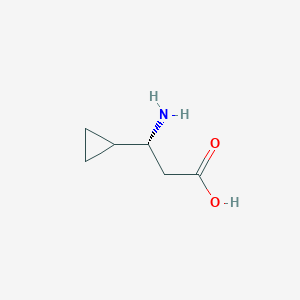
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
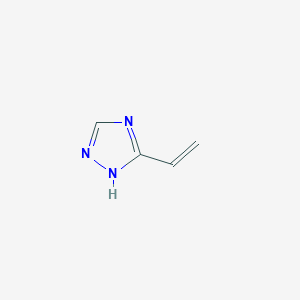
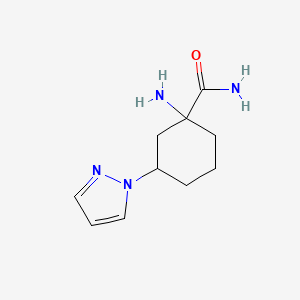
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
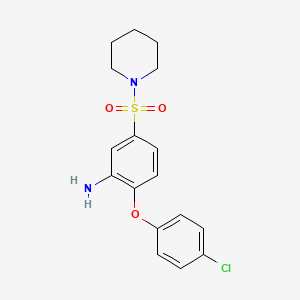
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

